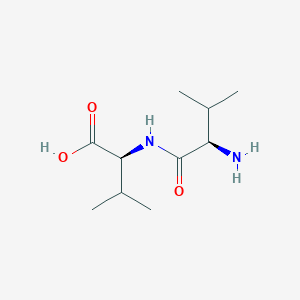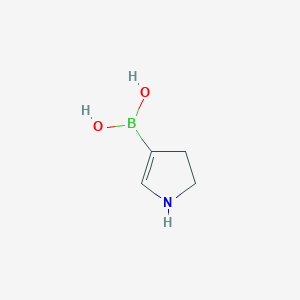
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid typically involves the borylation of pyrrole derivatives. One common method is the hydroboration of pyrrole with borane reagents, followed by oxidation to yield the boronic acid . Another approach involves the use of pinacol boronic esters, which are stable intermediates that can be converted to the desired boronic acid under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as the hydroboration-oxidation sequence. This method is favored for its efficiency and the high yield of the desired product. The use of pinacol boronic esters is also common in industrial settings due to their stability and ease of handling .
化学反应分析
Types of Reactions
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to alcohols or ketones.
Reduction: Formation of corresponding hydrocarbons.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include alcohols, ketones, hydrocarbons, and various substituted pyrrole derivatives .
科学研究应用
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials and fine chemicals.
作用机制
The mechanism by which (4,5-Dihydro-1H-pyrrol-3-yl)boronic acid exerts its effects involves the formation of boron-carbon bonds, which are crucial in cross-coupling reactions. The boronic acid group acts as a nucleophile, participating in transmetalation with palladium catalysts to form new carbon-carbon bonds . This mechanism is central to its role in Suzuki-Miyaura coupling reactions .
相似化合物的比较
Similar Compounds
Imidazole-containing compounds: Share similar heterocyclic structures and are used in various chemical and biological applications.
Pinacol boronic esters: Used as intermediates in the synthesis of boronic acids.
Pyrazole derivatives: Exhibit similar reactivity and are used in medicinal chemistry.
Uniqueness
(4,5-Dihydro-1H-pyrrol-3-yl)boronic acid is unique due to its specific structure, which combines the reactivity of boronic acids with the stability of the pyrrole ring. This combination makes it particularly valuable in cross-coupling reactions and other synthetic applications .
属性
分子式 |
C4H8BNO2 |
|---|---|
分子量 |
112.93 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-pyrrol-4-ylboronic acid |
InChI |
InChI=1S/C4H8BNO2/c7-5(8)4-1-2-6-3-4/h3,6-8H,1-2H2 |
InChI 键 |
BKJHFPPUPHTSGH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CNCC1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Fluorophenyl)-4-phenylbutyl]piperazine](/img/structure/B13414507.png)
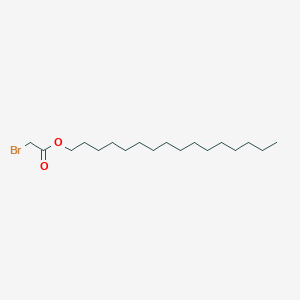
![2-[1-(3-Bromophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13414531.png)

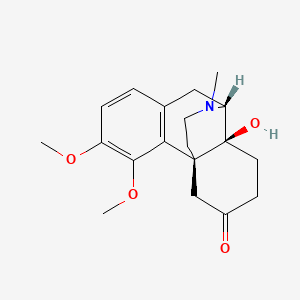
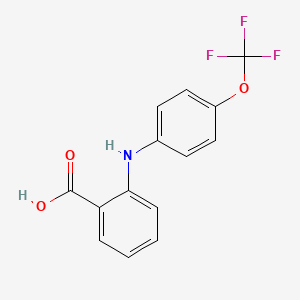
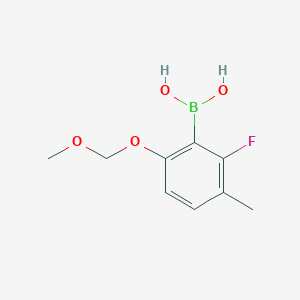
![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)
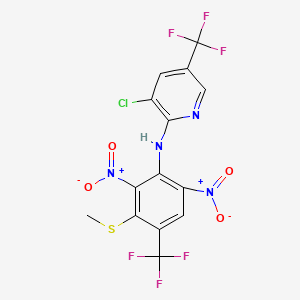
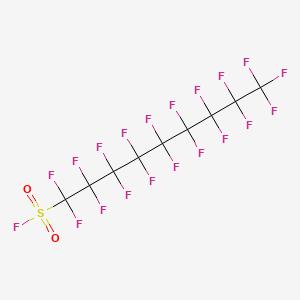
![methyl 7-[(1R,2R,3R)-2-[(E)-4,4-dimethyloct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B13414572.png)
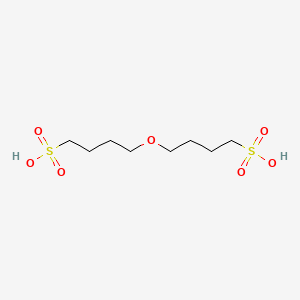
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
